

Assessing the performance of different grades of D-Lactose monohydrate in tableting.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Lactose monohydrate*

Cat. No.: *B1146271*

[Get Quote](#)

A Comparative Guide to D-Lactose Monohydrate Grades in Tableting

For Researchers, Scientists, and Drug Development Professionals

D-Lactose monohydrate is a cornerstone excipient in oral solid dosage form development, prized for its cost-effectiveness, stability, and well-understood properties.^{[1][2]} However, the selection of a specific grade of lactose is a critical decision that significantly impacts manufacturability and final product performance. This guide provides an objective comparison of various **D-lactose monohydrate** grades, supported by experimental data, to aid in the selection of the optimal grade for your tableting needs.

The performance of lactose in tableting is primarily dictated by its physical properties, which are intentionally modified during its manufacture to produce grades with distinct characteristics.^[2] ^[3] These manufacturing processes, including milling, sieving, spray drying, and granulation, result in particles with different sizes, shapes, and densities, which in turn influence key tableting performance attributes such as flowability, compressibility, and tabletability.^{[3][4]}

Key Performance Indicators for Tableting

The suitability of a lactose grade for a specific tableting process, be it direct compression, wet granulation, or dry granulation, is assessed through several key performance indicators:

- Flowability: The ability of a powder to flow consistently and uniformly is crucial for ensuring uniform die fill and maintaining tablet weight uniformity, especially in high-speed tablet presses.[5] Poor flow can lead to processing issues and variability in the final product.[5]
- Compressibility: This refers to the ability of a powder to reduce in volume under pressure. Good compressibility is essential for forming a coherent and stable tablet.[6][7]
- Tabletability: This is a measure of the ability of a powder to be transformed into a tablet of a specified strength. It is a critical parameter for ensuring the final tablet is robust enough to withstand handling, packaging, and transport without breaking or eroding.[6]
- Dissolution: The rate and extent to which a tablet dissolves and releases the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the bioavailability of the drug.[8][9]

Comparison of D-Lactose Monohydrate Grades

The following tables summarize the performance of different grades of **D-lactose monohydrate** based on data from various studies. It is important to note that absolute values can vary between studies due to different experimental conditions and equipment. Therefore, the relative performance between grades within a single study provides the most valuable insight.

Table 1: Powder Properties and Flowability

Lactose Grade	Example Commercial Grade	Particle Characteristics	Bulk Density (g/cm³)	Tappe'd Density (g/cm³)	Carr's Index (%)	Hauner Ratio	Angle of Repose (°)	Flowability Assessment
Milled	Granulac® 140, Pharmatose® M-200	Fine, irregular particles	~0.3-0.5	~0.5-0.8	>21	>1.25	>40	Very Poor to Poor [5] [10]
Sieved	Capsulac® 60	Coarse, crystalline particles	~0.6	~0.8	16-20	1.19-1.25	36-40	Fair [11]
Agglomerated/ Granulated	Tabletto se® 70, 80, 100; SuperTab® 30GR	Agglomerates of fine particles	~0.6-0.7	~0.8-0.9	11-15	1.12-1.18	31-35	Good [3] [11]
Spray-Dried	FlowLac® 90, 100; SuperTab® 11SD	Spherical agglomerates	~0.6-0.7	~0.8-0.9	<10	<1.11	<30	Excellent [10] [11]

	DuraLa c® H, ous	Irregula r, crystalli ne 21AN, 24AN	Irregula r, crystalli ne particle s	~0.6- 0.8 0.8	~0.8- 1.0	11-20	1.12- 1.25	31-40	Fair to Good[1 1][12]
--	------------------------	--	--	---------------------	--------------	-------	---------------	-------	-----------------------------

Data compiled from multiple sources, and values represent typical ranges.[5][10][11][13]

Key Observations on Flowability:

- Milled lactose grades consistently exhibit poor flowability due to their fine and cohesive nature.[5][10]
- Spray-dried lactose grades demonstrate superior flow properties, attributed to their spherical particle shape.[4][11]
- Agglomerated/granulated and sieved grades offer a significant improvement in flow compared to milled grades.[3][11]
- Anhydrous lactose grades generally show good flow, with granulated anhydrous forms performing exceptionally well.[12]

Table 2: Compressibility and Tabletability

Lactose Grade Type	Example Commercial Grades	Predominant Compaction Mechanism	Tensile Strength (at a given compression pressure)
Milled	GranuLac® 140, Pharmatose® M-200	Brittle Fracture	Low (as a standalone excipient)[10]
Sieved	CapsuLac® 60	Brittle Fracture	Low to Moderate[11]
Agglomerated/ Granulated	Tablettose® 70, 80, 100; SuperTab® 30GR	Brittle Fracture	Moderate to High[11]
Spray-Dried	FlowLac® 90, 100; SuperTab® 11SD	Brittle Fracture & Plastic Deformation	High[1][10]
Anhydrous	DuraLac® H, SuperTab® 21AN, 24AN	Brittle Fracture & Plastic Deformation	Very High[10][12]

Relative performance based on data from various studies.[1][10][11][12]

Key Observations on Compressibility and Tableting:

- While milled lactose has good inherent compressibility, its poor flow often prevents its use in direct compression without prior granulation.[4]
- Spray-dried lactose exhibits excellent tableting due to the presence of amorphous lactose, which deforms plastically under pressure, leading to strong interparticle bonding.[1][4]
- Anhydrous lactose, particularly granulated anhydrous grades, demonstrates superior compaction properties and produces tablets with high tensile strength.[10][12]
- Agglomerated grades provide a good balance of flow and compaction, making them suitable for direct compression.[11]

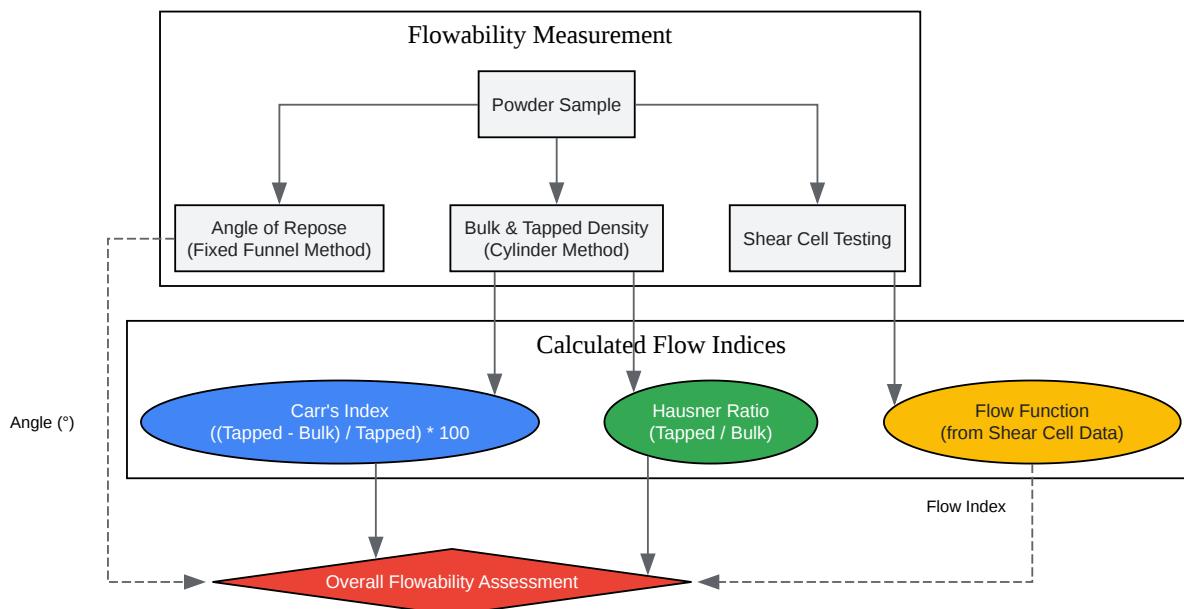
Table 3: Dissolution and Disintegration Performance

Lactose Grade Type	Typical Disintegration Time	Dissolution Rate	Key Considerations
Milled	Varies with formulation	Dependent on API and other excipients	Not typically used in direct compression.
Sieved	Moderate	Moderate	Performance is highly formulation dependent.
Agglomerated/ Granulated	Fast	Fast	Granulated lactose generally shows rapid disintegration. [14]
Spray-Dried	Moderate to Fast	Fast	The porous structure can aid in rapid water uptake.
Anhydrous	Slower	Slower	Anhydrous lactose can exhibit slower disintegration due to its higher solubility, which can lead to the formation of a viscous layer. [14] [15]

General trends observed in literature; actual performance is highly dependent on the specific formulation.[\[8\]](#)[\[14\]](#)[\[15\]](#)

Key Observations on Dissolution and Disintegration:

- The polymorphic form of lactose plays a significant role, with a higher concentration of lactose monohydrate generally leading to faster tablet disintegration.[\[15\]](#) This is attributed to the slower dissolution rate of the monohydrate form compared to anhydrous and amorphous lactose, which can prevent pore blockage.[\[15\]](#)
- While some studies suggest that the effect of lactose type on dissolution is more related to the mechanical properties of the tablet than the solubility of the lactose itself, others highlight the impact of solubility on disintegration.[\[8\]](#)[\[14\]](#)


- The inclusion of an active pharmaceutical ingredient can significantly alter the dissolution profile, sometimes equalizing the differences observed between various lactose grades.[8]

Experimental Protocols

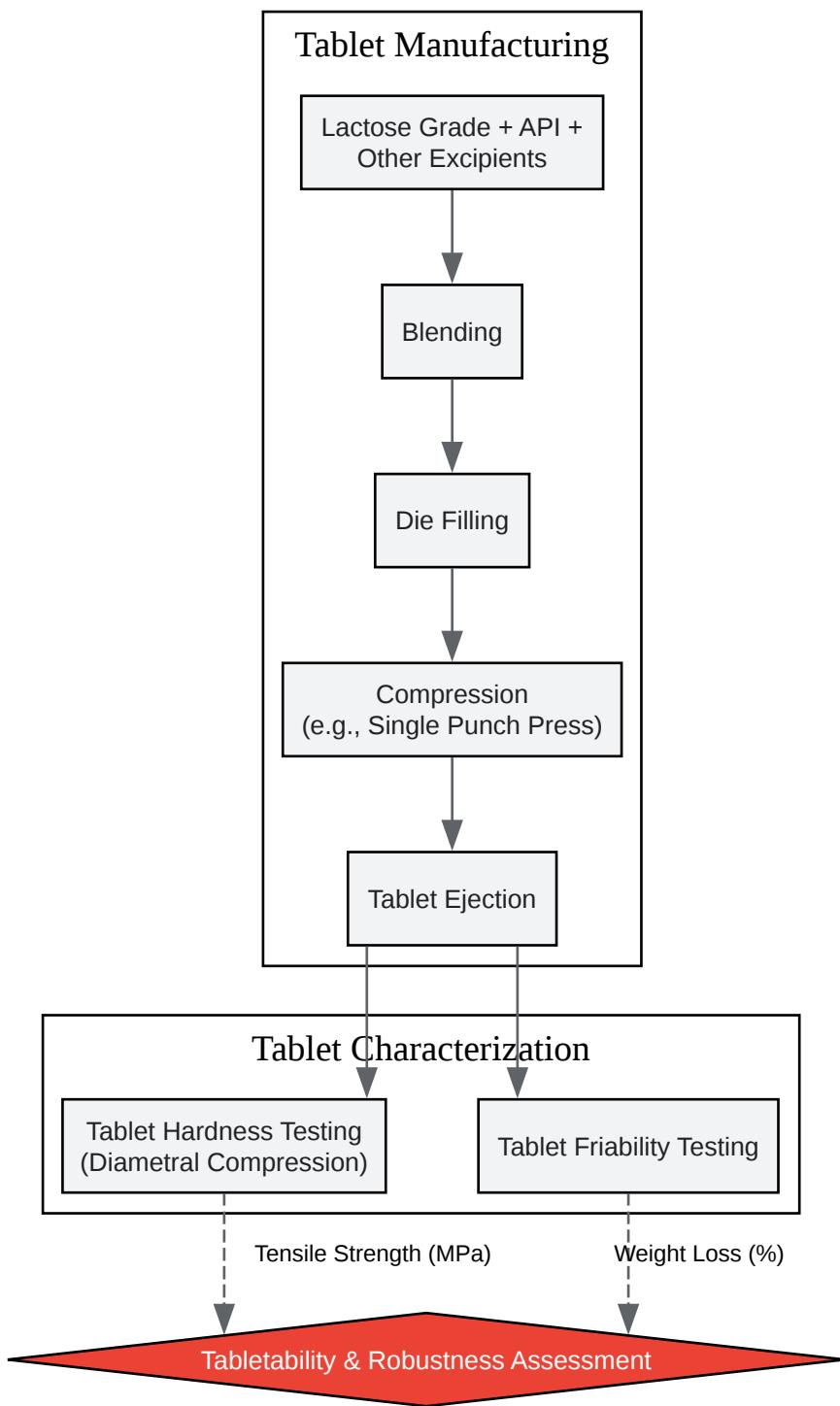
The data presented in this guide is derived from standard pharmaceutical testing methodologies. Below are detailed protocols for the key experiments.

Powder Flowability Assessment

The evaluation of powder flow is critical for predicting manufacturing performance.

[Click to download full resolution via product page](#)

Caption: Workflow for Powder Flowability Assessment.


- Angle of Repose: This method involves pouring the powder through a funnel onto a flat surface and measuring the angle of the resulting cone.[16][17] A lower angle of repose

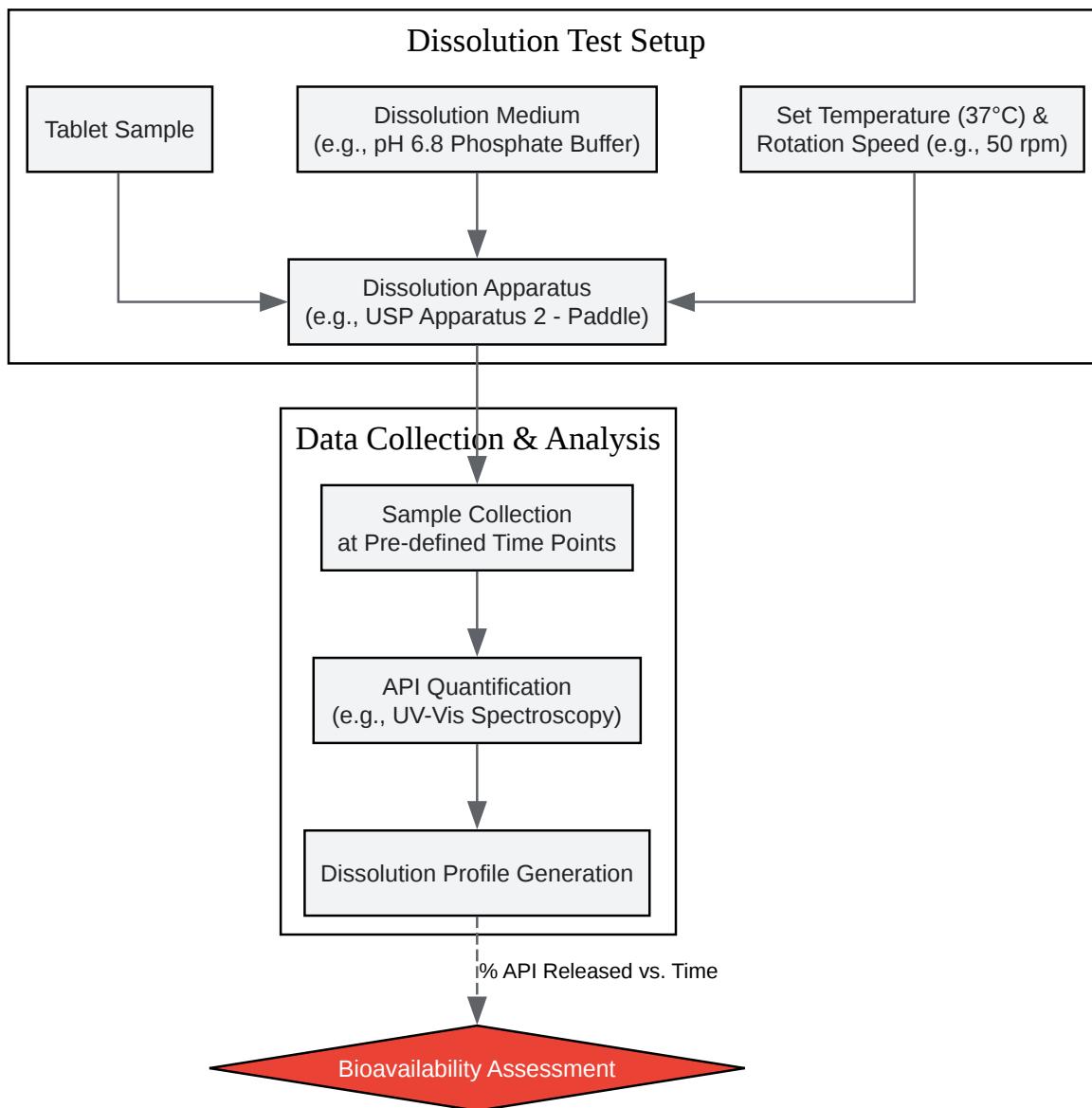
indicates better flowability.[17]

- Bulk and Tapped Density: The bulk density is the density of the powder in a loose state, while the tapped density is the density after a specified number of mechanical taps.[18] These values are used to calculate the Carr's Index and Hausner Ratio.
 - Carr's Index and Hausner Ratio: These are empirical indices used to predict the flowability and compressibility of a powder.[18] A lower Carr's Index (<15) and Hausner Ratio (<1.2) are indicative of good flowability.[18]
- Shear Cell Testing: This is a more fundamental method that measures the forces required to shear a powder. It provides a detailed characterization of a powder's flow properties under different stress conditions.[16]

Tablet Compression and Hardness Testing

This workflow outlines the process of tablet manufacturing and subsequent strength testing.

[Click to download full resolution via product page](#)


Caption: Experimental Workflow for Tablet Compression and Characterization.

- Tablet Production: Tablets are typically produced on a single-punch or rotary tablet press.[19] Key parameters such as compression force are carefully controlled.[19]

- Hardness Testing (Diametral Compression): The mechanical strength of a tablet is most commonly determined by measuring the force required to break it along its diameter.[19][20] This force is then used to calculate the tablet's tensile strength, which normalizes for the tablet's dimensions.[20]
- Friability Testing: This test assesses the tablet's ability to withstand abrasion during handling, packaging, and shipping.[21] Tablets are tumbled in a rotating drum for a set period, and the percentage of weight loss is measured.[21]

Tablet Dissolution Testing

The dissolution performance is a critical quality attribute of the final tablet.

[Click to download full resolution via product page](#)

Caption: Standard Protocol for Tablet Dissolution Testing.

- Apparatus and Conditions: The most common apparatus for tablets is the USP Apparatus 2 (Paddle Method).[22][23] The test is typically conducted at 37°C in a dissolution medium that simulates physiological conditions.[22][24]
- Procedure: A single tablet is placed in a vessel containing the dissolution medium, and the paddle rotates at a specified speed.[25] Samples of the medium are withdrawn at

predetermined time intervals and analyzed to determine the concentration of the dissolved API.[23][25]

- Data Analysis: The results are plotted as the percentage of API released against time to generate a dissolution profile.[9]

Conclusion

The selection of the appropriate grade of **D-lactose monohydrate** is a multifaceted decision that requires a thorough understanding of the interplay between the excipient's physical properties and the requirements of the manufacturing process and the desired final product attributes.

- For direct compression applications where good flowability and high tablet strength are paramount, spray-dried and granulated anhydrous lactose grades are often the preferred choice.
- Agglomerated lactose offers a robust and versatile option with a good balance of flow and compaction properties.
- Milled lactose remains a staple for wet and dry granulation processes where its fine particle size contributes to uniform granule formation and good content uniformity.
- The impact of the lactose grade on dissolution is complex and can be influenced by the properties of the API and other excipients in the formulation.

This guide provides a framework for understanding the performance differences between various **D-lactose monohydrate** grades. It is crucial to supplement this information with formulation-specific experimental studies to identify the optimal excipient for your unique application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Improving Tableting Performance of Lactose Monohydrate by Fluid-Bed Melt Granulation Co-Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactose in Pharmaceutical Applications [drug-dev.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. phexcom.cn [phexcom.cn]
- 5. dfepharma.com [dfepharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. diva-portal.org [diva-portal.org]
- 8. japsonline.com [japsonline.com]
- 9. raiselabequip.com [raiselabequip.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. dfepharma.com [dfepharma.com]
- 13. scribd.com [scribd.com]
- 14. Pharmaceutical lactose, in what form and for what use? - Lactalis Ingredients Pharma [pharma.lactalisingredients.com]
- 15. researchgate.net [researchgate.net]
- 16. torontech.com [torontech.com]
- 17. copleyscientific.com [copleyscientific.com]
- 18. bettersizeinstruments.com [bettersizeinstruments.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Stable Micro Systems will no longer be posting to this blog, visit our new blog on our main website.: Six Ways to Test the Physical Properties of a Tablet [textureanalysisprofessionals.blogspot.com]
- 21. paulrpalmer.com [paulrpalmer.com]
- 22. raytor.com [raytor.com]
- 23. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 24. fda.gov [fda.gov]

- 25. SOP for Tablet Dissolution Testing – SOP Guide for Pharma [pharmasop.in]
- To cite this document: BenchChem. [Assessing the performance of different grades of D-Lactose monohydrate in tableting.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146271#assessing-the-performance-of-different-grades-of-d-lactose-monohydrate-in-tableting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com